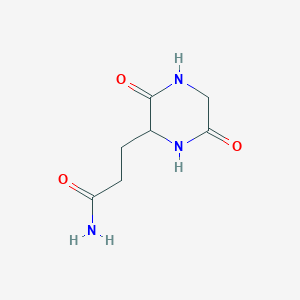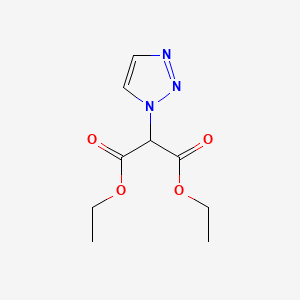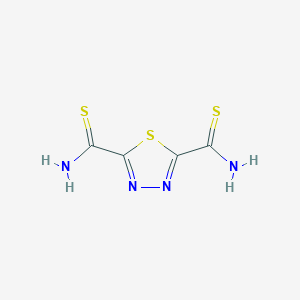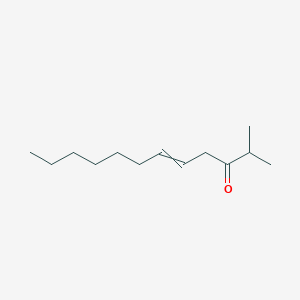![molecular formula C13H17NO3 B12530136 Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate CAS No. 865086-33-5](/img/structure/B12530136.png)
Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate is an organic compound with a complex structure that includes a carbamate group, a methylphenyl group, and an oxobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate typically involves the reaction of 1-(3-methylphenyl)ethan-1-one with a suitable carbamate precursor. One common method involves the use of transaminases to achieve chiral selective synthesis. The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimized parameters such as enzyme loading, substrate loading, temperature, and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts and optimized reaction conditions ensures high yield and purity of the final product. The process parameters are carefully controlled to achieve maximum conversion and product formation .
Chemical Reactions Analysis
Types of Reactions
Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate compound with similar functional groups.
Methylurethane: Another carbamate derivative with different substituents.
Methylester kyseliny karbaminove: A related ester compound with similar reactivity.
Uniqueness
Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate is unique due to its specific structure, which includes a chiral center and multiple functional groups.
Properties
CAS No. |
865086-33-5 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl N-[(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C13H17NO3/c1-9-5-4-6-11(7-9)12(8-10(2)15)14-13(16)17-3/h4-7,12H,8H2,1-3H3,(H,14,16)/t12-/m1/s1 |
InChI Key |
CCMXKYVPSDPKPY-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CC(=O)C)NC(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)C)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)


![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)

![Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-](/img/structure/B12530095.png)
![5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12530102.png)

![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)


